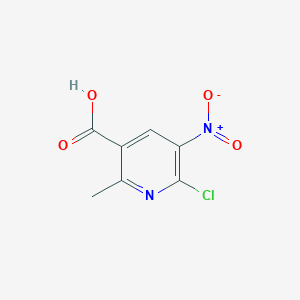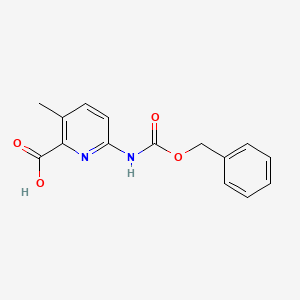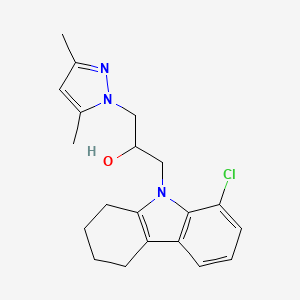
6-Chloro-2-methyl-5-nitropyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2-methyl-5-nitropyridine-3-carboxylic acid is a chemical compound with the CAS Number: 1638765-04-4 . It has a molecular weight of 216.58 . The IUPAC name for this compound is 6-chloro-2-methyl-5-nitronicotinic acid .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed .Molecular Structure Analysis
The InChI code for 6-Chloro-2-methyl-5-nitropyridine-3-carboxylic acid is 1S/C7H5ClN2O4/c1-3-4 (7 (11)12)2-5 (10 (13)14)6 (8)9-3/h2H,1H3, (H,11,12) .Chemical Reactions Analysis
The reaction mechanism is not an electrophilic aromatic substitution but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .Physical And Chemical Properties Analysis
6-Chloro-2-methyl-5-nitropyridine-3-carboxylic acid is a solid at room temperature .科学的研究の応用
Suzuki–Miyaura Coupling Reactions
This compound can be used in Suzuki–Miyaura coupling reactions . These reactions are widely applied in carbon–carbon bond forming processes. The success of these reactions is due to their mild and functional group tolerant reaction conditions, along with the use of relatively stable, readily prepared, and environmentally benign organoboron reagents .
Synthesis of Organic Single Crystals
The compound can be used in the synthesis of organic single crystals . These crystals have potential applications in nonlinear optics, dielectric, piezoelectric, pyroelectric, and ferroelectric research areas .
Pharmaceuticals
6-Chloro-2-methyl-5-nitropyridine-3-carboxylic acid is an important raw material and intermediate used in the synthesis of pharmaceuticals .
Agrochemicals
This compound can also be used in the production of agrochemicals . Agrochemicals include pesticides, fertilizers, and other chemicals used in agriculture.
Dye Manufacturing
The compound is used as an intermediate in the production of dyestuffs . Dyestuffs are substances used to impart color to a material.
Biochemical Research
6-Chloro-2-methyl-5-nitropyridine-3-carboxylic acid is a biochemical reagent that can be used in life science research .
Organic Synthesis Intermediate
This compound can be used as an organic synthesis intermediate . It plays a crucial role in the laboratory research and development process and chemical production process .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
6-chloro-2-methyl-5-nitropyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O4/c1-3-4(7(11)12)2-5(10(13)14)6(8)9-3/h2H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSESRTCKYVZXDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1C(=O)O)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-amino-N-(3-chlorophenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2664199.png)


![N-(2-ethylphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2664204.png)




![(2E)-2-[4-(5-Chlorothiophen-2-yl)-1,3-dithiolan-2-ylidene]-2-imidazol-1-ylacetonitrile](/img/structure/B2664215.png)
![5H-Isoindolo[2,1-a][3,1]benzoxazine-5,11(6aH)-dione](/img/structure/B2664217.png)
![6-Chloro-N-[3-(1-methylimidazol-2-YL)phenyl]pyridine-3-sulfonamide](/img/structure/B2664219.png)
![4-{3-[4-(4-Nitrophenyl)piperazino]propoxy}benzenecarbaldehyde](/img/structure/B2664220.png)
![1-({[5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperidine](/img/structure/B2664221.png)